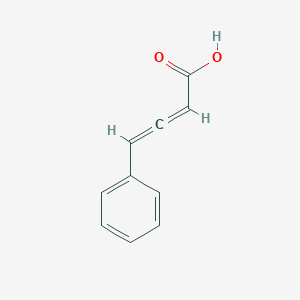

4-Phenylbuta-2,3-dienoic acid

Description

Properties

CAS No. |

19131-89-6 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-phenylbut-3-enoate |

InChI |

InChI=1S/C10H8O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H |

InChI Key |

LHLLILMLCBGAJN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=C[CH+]C(=O)[O-] |

Isomeric SMILES |

C1=CC=C(C=C1)C=C=CC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=C=CC(=O)O |

Synonyms |

(S)-4-Phenylbutane-2,3-dienoic acid |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenylbuta 2,3 Dienoic Acid and Its Derivatives

Transition Metal-Catalyzed Synthetic Approaches

Transition metals, particularly palladium and gold, have emerged as powerful catalysts in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. Their unique reactivity with unsaturated systems like allenes has led to the development of novel synthetic routes to and from 4-Phenylbuta-2,3-dienoic acid.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering a diverse array of transformations. In the context of this compound, palladium-catalyzed reactions are pivotal for both its synthesis from propargylic precursors and its use in constructing complex heterocyclic systems.

The synthesis of 2,3-allenoic acids can be achieved through the palladium-catalyzed reductive carboxylation of propargylic esters with carbon dioxide. Electrochemical methods offer a sustainable and efficient alternative to traditional chemical reductants. In this process, a sacrificial anode (like magnesium or zinc) is used in a one-compartment cell, and CO2 is continuously bubbled through the electrolyte solution.

A plausible pathway for the synthesis of this compound would involve the electrochemical reduction of a corresponding propargylic ester, such as 1-phenylprop-2-yn-1-yl acetate. The reaction is catalyzed by a palladium complex, which facilitates the addition of CO2 to the propargylic system, leading to the formation of the allenoic acid. While direct literature for this specific transformation is scarce, the methodology has been successfully applied to similar substrates, providing a viable route to α-aryl carboxylic acids nih.gov. The process is believed to proceed through the formation of a π-allylpalladium intermediate, which then reacts with electrochemically generated CO2 radical anion or is directly carboxylated upon reduction.

Table 1: Proposed Conditions for Electrochemical Carboxylation

| Parameter | Condition |

|---|---|

| Substrate | 1-Phenylprop-2-yn-1-yl acetate |

| Catalyst | PdCl2(dppf) or similar Pd(0) precursor |

| Solvent | Dimethylformamide (DMF) or Acetonitrile (MeCN) |

| Electrolyte | Tetrabutylammonium bromide (TBAB) |

| Anode | Magnesium (Mg) or Zinc (Zn) |

| Cathode | Stainless Steel or Carbon |

| CO2 Pressure | 1 atm (continuous bubbling) |

| Temperature | Room Temperature |

Derivatives of this compound, such as its esters, are valuable building blocks for the synthesis of complex heterocyclic structures. A notable application is the palladium-catalyzed C-H activation and annulation with N-methoxy benzamides to produce 3,4-substituted hydroisoquinolones mdpi.com. This reaction provides an efficient route to the isoquinoline (B145761) motif, a core structure in many biologically active compounds mdpi.com.

The reaction between an N-methoxybenzamide and ethyl 4-phenylbuta-2,3-dienoate proceeds with high regioselectivity mdpi.com. The catalytic cycle is proposed to initiate with the coordination of palladium(II) to the N-methoxybenzamide, followed by C-H activation to form a five-membered cyclopalladation intermediate. Subsequent coordination and insertion of the allenoic acid ester leads to an intermediate that undergoes reductive elimination to yield the isoquinolinone product and a Pd(0) species, which is then reoxidized to Pd(II) to complete the cycle mdpi.com. The use of ethyl 4-phenylbuta-2,3-dienoate, which has a sterically hindered phenyl group, has been shown to afford the desired products in good yields mdpi.com.

Table 2: Palladium-Catalyzed Synthesis of Isoquinolinones

| N-methoxybenzamide Substituent | Allenoic Acid Ester | Product Yield |

|---|---|---|

| H | Ethyl 4-phenylbuta-2,3-dienoate | 72% |

| 4-Me | Ethyl 4-phenylbuta-2,3-dienoate | 65% |

| 4-OMe | Ethyl 4-phenylbuta-2,3-dienoate | 53% |

| 4-F | Ethyl 4-phenylbuta-2,3-dienoate | 78% |

| 4-Cl | Ethyl 4-phenylbuta-2,3-dienoate | 81% |

| 4-Br | Ethyl 4-phenylbuta-2,3-dienoate | 87% |

Data synthesized from representative yields for this reaction type mdpi.com.

Gold-Catalyzed Transformations

Gold catalysts, particularly cationic gold(I) complexes, have a strong affinity for activating carbon-carbon multiple bonds, making them highly effective for transformations involving allenes mdpi.com. These catalysts facilitate a range of reactions, including intramolecular cyclizations and intermolecular additions, providing mild and efficient pathways to diverse molecular structures.

Gold catalysts are exceptionally efficient in promoting the intramolecular cyclization (lactonization) of allenoic acids to form γ-butyrolactones, which are prevalent motifs in natural products d-nb.inforesearchgate.net. For this compound, a gold(I) catalyst would activate the allene (B1206475) moiety, making it susceptible to nucleophilic attack by the carboxylic acid group.

This transformation typically proceeds via a 5-exo-dig cyclization pathway. The cationic gold(I) catalyst coordinates to the allene, and the tethered carboxylic acid attacks the central carbon of the allene system. This is followed by protonolysis of the resulting vinyl-gold intermediate to release the lactone product and regenerate the active gold catalyst researchgate.net. This method is highly atom-economical and often proceeds with excellent stereoselectivity when chiral allenoic acids are used researchgate.netuchicago.edu. The reaction can be tuned by the choice of ligands on the gold catalyst and the reaction conditions to favor specific isomers researchgate.net.

Table 3: Typical Conditions for Gold-Catalyzed Lactonization

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Catalyst | AuCl(PPh3)/AgOTf, (JohnPhos)Au(NCMe)SbF6, or AuCl |

| Solvent | Dichloromethane (CH2Cl2), Toluene, or Chloroform (CHCl3) |

| Temperature | -20 °C to Room Temperature |

| Product | 4-benzylidene-dihydrofuran-2(3H)-one |

Gold catalysts also facilitate the intermolecular addition of carboxylic acids to allenes, leading to the formation of enol esters d-nb.info. This hydro-oxycarbonylation reaction is a valuable tool for organic synthesis d-nb.info. The mechanism is believed to involve the activation of the allene by a cationic gold(I) species, which increases its electrophilicity and allows for nucleophilic attack by a carboxylic acid.

In the case of this compound reacting with another carboxylic acid, the regioselectivity of the addition would be a key consideration. The nucleophilic attack could occur at either the central or terminal carbon of the allene. The outcome is influenced by the electronic and steric properties of both the allene and the attacking nucleophile, as well as the specific gold catalyst employed. This reaction provides a direct route to functionalized enol esters under mild conditions.

Table 4: Representative Catalysts for Intermolecular Addition of Carboxylic Acids to Allenes

| Catalyst System | Description |

|---|---|

| Ph3PAuOTf | A common and effective catalyst generated in situ from Ph3PAuCl and AgOTf. |

| [Au(IPr)]+ | An N-heterocyclic carbene (NHC) ligated gold catalyst, known for its high activity. |

| AuCl3 | A simple gold(III) salt that can also catalyze this transformation. |

Rhodium(III)-Catalyzed Cyclization Reactions

Rhodium(III) catalysis has emerged as a powerful tool for the intramolecular cyclization of allenoic acids, providing access to a variety of heterocyclic scaffolds. In the context of this compound, Rh(III) catalysis can facilitate its conversion into valuable lactones. This transformation typically proceeds through a coordination of the rhodium catalyst to the allene, followed by an intramolecular nucleophilic attack of the carboxylic acid. The regioselectivity of this cyclization is influenced by the substitution pattern of the allene and the reaction conditions. For this compound, a 5-exo-dig cyclization is expected to be the favored pathway, leading to the formation of a γ-butyrolactone derivative.

| Catalyst System | Substrate Scope | Product | Yield (%) | Reference |

| [Rh(III)] | Allenoic Acids | Lactones | High | nih.gov |

Nickel-Catalyzed Electrochemical Carboxylation

Nickel-catalyzed electrochemical carboxylation represents a sustainable and efficient method for the synthesis of carboxylic acids from unsaturated hydrocarbons and carbon dioxide. While a direct electrochemical carboxylation of a precursor to this compound has not been extensively reported, the general principles of this methodology suggest a feasible synthetic route. This approach would likely involve the nickel-catalyzed electrochemical carboxylation of a suitable precursor, such as 1-phenyl-1,2-butadiene, with carbon dioxide. The reaction is driven by an electric current, which facilitates the reductive activation of the substrate and the incorporation of CO2. This method avoids the use of stoichiometric organometallic reagents and often proceeds under mild conditions. researchgate.netnih.govspringernature.com

| Catalyst | Substrate | Product | Faradaic Efficiency (%) | Reference |

| Nickel | 1,3-Butadiene | Carboxylated Products | 32 | researchgate.net |

| Nickel | Aryl Halides | Aryl Carboxylic Acids | Good to Excellent | nih.govspringernature.com |

Stereoselective Synthesis of Chiral Allenoic Acid Analogues

The synthesis of chiral allenoic acids is of great interest due to their potential applications in asymmetric synthesis and medicinal chemistry. The axial chirality of the allene moiety can be controlled through various stereoselective strategies.

Enantioselective Alkylation for Quaternary Carbon Center Formation

The creation of all-carbon quaternary stereocenters is a challenging task in organic synthesis. The enantioselective alkylation of allenoic acids at the α-position offers a direct route to chiral derivatives bearing a quaternary carbon. This transformation can be achieved using chiral catalysts that create a chiral environment around the enolate of the allenoic acid, directing the approach of the electrophile to one face of the molecule. Chiral lithium amides have proven to be effective non-covalent stereodirecting auxiliaries in the highly enantioselective alkylation of both α-alkynyl and α-allenoic acids. nih.gov This methodology allows for the direct and practical synthesis of α-alkynyl carboxylic acids with acyclic quaternary carbon centers.

A study on the direct, highly enantioselective alkylation of arylacetic acids using a readily available chiral lithium amide has been developed, circumventing the traditional need for covalent chiral auxiliaries. nih.gov

| Substrate | Chiral Reagent | Product | Enantiomeric Excess (%) | Reference |

| α-Alkynyl/Allenoic Acids | Chiral Lithium Amide | α-Alkylated Allenoic Acid | High | nih.gov |

| Arylacetic Acids | Chiral Lithium Amide | α-Alkylated Arylacetic Acid | High | nih.gov |

Applications of Chiral Catalysts and Auxiliaries (e.g., Chiral Lithium Amides, Silica-Supported Gold(I) Complexes)

The use of chiral catalysts and auxiliaries is paramount in stereoselective synthesis. Chiral lithium amides, as mentioned, form well-defined mixed aggregates with lithium enolates, which can effect highly enantioselective transformations. nih.gov This approach is particularly notable for its ability to form tetrasubstituted and quaternary carbon centers with high enantioselectivities. nih.gov

Silica-supported gold(I) complexes have emerged as highly effective heterogeneous catalysts for the regio- and enantioselective lactonization of allenoic acids. scispace.com These catalysts are prepared by adsorbing cationic gold(I) complexes onto mesoporous silica (B1680970). The acidic silica surface enhances the catalytic activity by accelerating the rate-limiting protodeauration step. scispace.com These catalysts are readily recoverable and can be recycled multiple times without a loss of enantioselectivity. scispace.com The versatility of these catalysts has been demonstrated in the cyclization of various allenoic acids, achieving up to 93% enantioselectivity with specific chiral ligands. scispace.com

| Catalyst/Auxiliary | Reaction Type | Substrate | Product | Enantiomeric Excess (%) | Reference |

| Chiral Lithium Amides | Alkylation | Carboxylic Acids | α-Alkylated Acids | High | nih.gov |

| Silica-Supported Gold(I) Complexes | Lactonization | Allenoic Acids | Chiral Lactones | up to 93 | scispace.com |

Synthesis from Propargylic Alcohols and Related Precursors

A common and versatile method for the synthesis of allenes is through the rearrangement of propargylic precursors. This compound can be synthesized from propargylic alcohols such as 1-phenyl-2-propyn-1-ol. This transformation can be achieved through various methods, including sigmatropic rearrangements or transition metal-catalyzed reactions. For instance, the nih.govnih.gov-sigmatropic rearrangement of an intermediate derived from the propargylic alcohol can lead to the formation of the allenoic acid. This approach allows for the transfer of chirality from a stereocenter in the propargylic precursor to the axial chirality of the allene product.

Derivatization Strategies for this compound

The rich chemistry of the allene functionality in this compound allows for a wide range of derivatization reactions, leading to the synthesis of diverse and complex molecular architectures.

One of the most powerful transformations of allenes is their participation in cycloaddition reactions. The double bonds of the allene can react as either a 2π component in [2+2] and [4+2] cycloadditions or as a 4π component in some cases. For example, the reaction of this compound derivatives with dienophiles can lead to the formation of various cyclic and bicyclic compounds. The regioselectivity and stereoselectivity of these reactions are often influenced by the electronic nature of the substituents on both the allene and the dienophile.

The electrophilicity of the central carbon of the allene moiety makes it susceptible to nucleophilic attack. A variety of nucleophiles, including organometallics, amines, and alcohols, can add to the allene system. The regioselectivity of the addition is dependent on the nature of the nucleophile and the substitution pattern of the allene. For this compound, nucleophilic addition can lead to the formation of functionalized β,γ-unsaturated carboxylic acids.

Esterification and Amide Formation (e.g., N-(4-bromophenyl)-2-methyl-4-phenylbuta-2,3-dienamide)

The conversion of the carboxylic acid group in this compound into esters and amides is a fundamental transformation for creating a diverse range of derivatives. These reactions typically proceed through the activation of the carboxyl group to enhance its electrophilicity.

Esterification:

Standard esterification methods can be applied to this compound, although the specific reaction conditions may need optimization to accommodate the reactivity of the allene functionality.

Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed, often through azeotropic distillation.

Steglich Esterification: For milder conditions, particularly when dealing with sensitive substrates, the Steglich esterification is a suitable alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Alkylation of Carboxylate Salts: this compound can be deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding carboxylate salt. This salt can then undergo nucleophilic substitution with an alkyl halide to yield the ester.

| Method | Reagents | General Conditions | Advantages | Disadvantages |

| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux, Water Removal | Inexpensive reagents | Harsh conditions, potential for side reactions |

| Steglich | Alcohol, DCC/DIC, DMAP | Room Temperature | Mild conditions, high yields | Use of stoichiometric coupling agents |

| Alkylation | Base (e.g., K₂CO₃), Alkyl Halide | Varies with substrate | Avoids strong acids | Requires stoichiometric base |

Amide Formation:

The synthesis of amides from this compound follows similar principles of carboxyl activation. The formation of N-(4-bromophenyl)-2-methyl-4-phenylbuta-2,3-dienamide, a specific derivative, would involve the reaction of 2-methyl-4-phenylbuta-2,3-dienoic acid with 4-bromoaniline (B143363).

The general synthesis of such amides can be achieved through several established methods:

Use of Coupling Reagents: This is the most common and versatile approach for amide bond formation. Reagents such as carbodiimides (DCC, EDC), phosphonium (B103445) salts (BOP, PyBOP), or uronium salts (HATU, HBTU) are used to activate the carboxylic acid. The activated intermediate then readily reacts with the amine.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride or bromide using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus tribromide (PBr₃). The resulting acyl halide reacts rapidly with the amine, often in the presence of a non-nucleophilic base to scavenge the hydrogen halide byproduct.

Mixed Anhydride Method: The carboxylic acid can be treated with a chloroformate (e.g., ethyl chloroformate, isobutyl chloroformate) in the presence of a base to form a mixed anhydride. This activated species then reacts with the amine to form the desired amide.

A plausible synthetic route to N-(4-bromophenyl)-2-methyl-4-phenylbuta-2,3-dienamide would first involve the synthesis of the 2-methyl substituted allenic acid, followed by an amide coupling reaction with 4-bromoaniline using a suitable coupling agent.

| Coupling Reagent | Full Name | Typical Byproducts |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea |

Functionalization at the α-Position

The α-position of this compound is activated by the adjacent carboxyl group, making the α-hydrogen acidic and susceptible to deprotonation. The resulting enolate can then act as a nucleophile in various reactions, allowing for the introduction of functional groups at this position.

The acidity of the α-hydrogen in carboxylic acids is generally lower than that in aldehydes and ketones. nih.gov Therefore, strong, non-nucleophilic bases are typically required for complete deprotonation to form the dianion. A common choice is lithium diisopropylamide (LDA). The first equivalent of the base deprotonates the carboxylic acid, and the second equivalent deprotonates the α-carbon.

Once the enolate is formed, it can participate in several types of reactions:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. The choice of the alkylating agent and reaction conditions is crucial to avoid competing reactions.

Halogenation: Treatment of the enolate with an electrophilic halogen source, such as N-bromosuccinimide (NBS) or bromine (Br₂), leads to the formation of an α-halo-4-phenylbuta-2,3-dienoic acid.

Aldol-type Reactions: The enolate can react with aldehydes or ketones to form β-hydroxy allenic acids after an acidic workup.

The reactivity of the enolate is influenced by the steric and electronic properties of the allene. The orthogonal π-systems of the allene may affect the approach of electrophiles to the α-position.

| Reaction Type | Electrophile | Product Type | Key Considerations |

| Alkylation | Alkyl Halide (R-X) | α-Alkyl-4-phenylbuta-2,3-dienoic acid | SN2 reaction conditions, sterics of alkyl halide |

| Halogenation | Halogenating Agent (e.g., NBS) | α-Halo-4-phenylbuta-2,3-dienoic acid | Control of stoichiometry to prevent multiple halogenations |

| Aldol Addition | Aldehyde/Ketone | β-Hydroxy-α-(substituted)-4-phenylbuta-2,3-dienoic acid | Reaction temperature to control reversibility |

Mechanistic Investigations of Reactivity and Transformations Involving 4 Phenylbuta 2,3 Dienoic Acid

Cycloaddition Reactions

Cycloaddition reactions are fundamental processes in organic chemistry for the construction of cyclic compounds. 4-Phenylbuta-2,3-dienoic acid, with its cumulated double bonds, serves as a reactive component in several types of cycloadditions.

Diels-Alder Reactions: Regioselectivity and Diastereoselectivity (e.g., with 1,3-cyclopentadienes)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. In the reaction of this compound (an allenoate, acting as the dienophile) with a diene such as 1,3-cyclopentadiene, the regioselectivity and diastereoselectivity are key considerations.

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. For an unsymmetrical dienophile like this compound, two regioisomeric products, often referred to as "ortho" and "meta" adducts, are possible. The phenyl group and the carboxylic acid group exert electronic and steric influences that direct the approach of the diene.

The diastereoselectivity of the reaction, specifically the formation of endo or exo products, is influenced by secondary orbital interactions and steric effects. In the case of acyclic allenoic acid derivatives reacting with cyclic dienes like 1,3-cyclopentadiene, the use of a Lewis acid catalyst such as ethylaluminum dichloride (EtAlCl₂) has been shown to highly favor the formation of the endo product organic-chemistry.org. This preference is attributed to the stabilization of the transition state leading to the endo adduct through favorable secondary orbital interactions between the π-system of the dienophile's activating group and the developing π-system of the diene.

Table 1: Diastereoselectivity in the Diels-Alder Reaction of Allenoic Acid Derivatives with 1,3-Cyclopentadiene Data based on analogous acyclic allenoic acid derivatives.

| Lewis Acid Catalyst | Predominant Diastereomer | Reference |

|---|---|---|

| EtAlCl₂ | endo | organic-chemistry.org |

1,3-Dipolar Cycloadditions (e.g., with Nitrones)

This compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones, to form five-membered heterocyclic rings. This reaction is a valuable method for the synthesis of isoxazolidine (B1194047) derivatives.

The mechanism of the 1,3-dipolar cycloaddition between an allenoate and a nitrone is generally considered to be a concerted, though often asynchronous, process. The regioselectivity of this reaction is a critical aspect. For allenoates, which are electron-deficient dipolarophiles, the reaction is often controlled by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (nitrone) and the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (allenoate). This typically leads to the formation of 5-substituted isoxazolidines.

Quantum mechanical calculations on the reaction between aryl nitrones and allenes have shown that the first step is a highly chemoselective and regioselective [3+2] cycloaddition organic-chemistry.org. The transition state is asynchronous, with the more nucleophilic oxygen of the nitrone forming a bond with the most electrophilic carbon of the allene (B1206475) (the central carbon of the allene system) before the carbon-carbon bond formation occurs organic-chemistry.org. This leads to a specific regioisomer of the isoxazolidine product.

Intramolecular Cyclization and Annulation Processes

The structure of this compound also allows for a variety of intramolecular reactions, leading to the formation of diverse cyclic structures, including lactones and fused heterocyclic systems.

Mechanism of Lactone Formation

Allenoic acids, including this compound, can undergo intramolecular cyclization to form lactones. This process can be promoted by electrophiles, such as halogens (halolactonization). For instance, the iodolactonization of 4,5-allenoic acids with iodine (I₂) has been shown to be a highly stereoselective process, affording 5-(1'-iodo-1'(Z)-alkenyl)-4,5-dihydro-2(3H)-furanones nih.gov.

The mechanism of this reaction involves the initial electrophilic attack of the iodine on the terminal double bond of the allene. The resulting iodonium (B1229267) ion intermediate is then intramolecularly trapped by the nucleophilic carboxylate group. This cyclization proceeds in a stereoselective manner, leading to the formation of a γ-butyrolactone ring with a specific stereochemistry at the newly formed stereocenters. The geometry of the exocyclic double bond in the product is also controlled during this process.

Chromone (B188151) Skeleton Assembly via Benzyne (B1209423) Intermediates

A notable transformation of 2,3-allenoic acids is their reaction with benzynes to form chromone derivatives. This reaction provides an efficient method for the assembly of the chromone skeleton under mild conditions.

The proposed mechanism for this transformation involves the initial nucleophilic addition of the carboxylate of the allenoic acid to the highly reactive benzyne intermediate. This is followed by a sequence of steps including a 1,2-addition of the resulting aryl anion to the carbonyl group of the allenoic acid, subsequent ring-opening, a conjugate addition (oxa-Michael addition), and finally protonolysis to afford the chromone product. This cascade process allows for the construction of polysubstituted chromones, with the substitution pattern on the final product being determined by the substituents on both the allenoic acid and the benzyne precursor.

Table 2: Synthesis of Chromone Derivatives from 2,3-Allenoic Acids and Benzynes Data based on general 2,3-allenoic acids.

| Allenoic Acid Substituent | Benzyne Precursor | Yield (%) |

|---|---|---|

| Phenyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Good to Excellent |

| Alkyl | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Good to Excellent |

Isoquinolinone Synthesis through C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of complex molecules. In this context, this compound and its esters can be utilized in annulation reactions with arenes bearing a directing group to synthesize isoquinolinone derivatives.

A palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed for the synthesis of 3,4-substituted hydroisoquinolones mdpi.com. In this reaction, ethyl 4-phenylbuta-2,3-dienoate was reported to afford the product, although in a relatively lower yield, which was attributed to the steric hindrance of the phenyl group mdpi.com.

A plausible mechanism for this reaction begins with the coordination of the palladium(II) catalyst to the N-methoxybenzamide, followed by a concerted metalation-deprotonation step to achieve C-H activation and form a five-membered cyclopalladated intermediate mdpi.com. The allenoic acid ester then coordinates to this intermediate and undergoes migratory insertion. The reaction is highly regioselective with respect to the insertion of the allene. The final step is a reductive elimination that furnishes the 3,4-dihydroisoquinolin-1(2H)-one product and regenerates the active palladium catalyst mdpi.com.

Metal-Catalyzed Cascade Reactions (e.g., Ag(I), Au(I), Pd(II))

Metal-catalyzed cascade reactions offer an efficient approach to constructing complex molecular architectures from simple starting materials in a single operation. This compound and its derivatives have been shown to be valuable precursors in such transformations, particularly with catalysts based on silver(I), gold(I), and palladium(II). These reactions often proceed through the activation of the allene or carboxylic acid moiety, initiating a sequence of intramolecular and intermolecular events to yield diverse heterocyclic and carbocyclic frameworks.

Silver(I)-Catalyzed Reactions: Silver salts, often used as catalysts, can activate the allene system of this compound towards nucleophilic attack. While specific studies on this compound are not extensively detailed in the provided literature, related allenoic acids undergo Ag(I)-catalyzed cycloisomerization reactions to form lactones. The mechanism is believed to involve the coordination of the silver ion to the allene, enhancing its electrophilicity and facilitating the intramolecular attack of the carboxylic acid.

Gold(I)-Catalyzed Reactions: Gold(I) complexes are particularly effective in catalyzing the cycloisomerization of allenoic acids. The high affinity of Au(I) for carbon-carbon multiple bonds facilitates the activation of the allene. For substrates similar to this compound, this activation leads to the formation of a vinyl-gold intermediate, which can then undergo various transformations. Mechanistic studies on related systems suggest that the reaction can proceed through different pathways, including intramolecular attack of the carboxylate to form lactones or intermolecular reactions with other nucleophiles. The nature of the ligand on the gold catalyst and the reaction conditions can influence the reaction pathway and the final product.

Palladium(II)-Catalyzed Reactions: Palladium(II) catalysts are widely used in a variety of organic transformations, including cascade reactions involving allenes. While specific mechanistic studies on cascade reactions of this compound were not found in the provided search results, related palladium-catalyzed reactions of allenoic acids have been reported. These reactions often involve an initial oxypalladation or carbopalladation of the allene, followed by subsequent bond formations. The versatility of palladium catalysis allows for a wide range of cascade processes, including cyclization-coupling sequences, to generate complex molecular structures.

Alkylations and Carbon-Carbon Bond Formation

The α-position of this compound is a key site for functionalization through alkylation, enabling the formation of new carbon-carbon bonds and the introduction of stereocenters.

The direct, highly enantioselective α-alkylation of 2-alkyl-4-phenylbuta-2,3-dienoic acids has been achieved using chiral lithium amides as noncovalent stereodirecting agents. nih.gov This method allows for the efficient construction of α-chiral allenoic acids with quaternary carbon centers. For instance, the alkylation of 2-methyl-4-phenylbuta-2,3-dienoic acid with benzyl (B1604629) bromide in the presence of a C2-symmetric tetraamine (B13775644) chiral ligand affords the corresponding product in high yield and excellent enantioselectivity. nih.gov

The scope of this transformation is broad, accommodating various electrophiles and substitutions on the phenyl ring of the allenoic acid. nih.gov This approach provides a practical route to chiral building blocks for the synthesis of complex molecules.

Table 1: Enantioselective α-Alkylation of 2-Alkyl-4-phenylbuta-2,3-dienoic Acids nih.gov

| Entry | R Group | Electrophile | Product | Yield (%) | ee (%) |

| 1 | Me | Benzyl bromide | (S)-2-benzyl-2-methyl-4-phenylbuta-2,3-dienoic acid | 95 | 98 |

| 2 | Et | Benzyl bromide | (S)-2-benzyl-2-ethyl-4-phenylbuta-2,3-dienoic acid | 92 | 97 |

| 3 | Allyl | Benzyl bromide | (S)-2-allyl-2-benzyl-4-phenylbuta-2,3-dienoic acid | 90 | 96 |

| 4 | Me | Methyl iodide | (R)-2,2-dimethyl-4-phenylbuta-2,3-dienoic acid | 85 | 95 |

The mechanism of the enantioselective α-alkylation is proposed to proceed through the formation of a chiral lithium enediolate aggregate. nih.gov Deprotonation of the carboxylic acid with a lithium amide base generates a lithium enediolate. This intermediate then forms a well-defined, aggregated structure with the chiral lithium amide.

This chiral aggregate controls the facial selectivity of the subsequent alkylation step. The incoming electrophile preferentially attacks from the less sterically hindered face of the enediolate, leading to the observed high enantioselectivity. nih.gov Computational and spectroscopic studies on related systems support the existence of such organized lithium enolate aggregates in solution. The precise structure of the aggregate, including the coordination of solvent molecules and the lithium cations, is crucial for achieving high levels of stereocontrol. It has been noted that for similar systems, inseparable mixtures of α-alkynyl acids and α-allenoic acids can be used, as they are expected to form identical lithium enediolate intermediates. nih.gov

Other Reactivity Pathways and Rearrangements

Beyond the well-defined metal-catalyzed cascades and alkylations, this compound and its derivatives can undergo other mechanistically interesting transformations and rearrangements. While specific studies detailing these pathways for the parent acid were not prevalent in the provided search results, the inherent reactivity of the allene and carboxylic acid functionalities suggests several potential transformations.

For instance, under thermal or photochemical conditions, allenes can undergo various rearrangements, such as nih.govresearchtrend.net-hydrogen shifts or electrocyclizations, depending on the substitution pattern. The presence of the carboxylic acid group could also lead to decarboxylative rearrangements or participate in intramolecular additions to the allene under different catalytic conditions. Further research is needed to fully explore the diverse reactivity of this versatile molecule.

Applications of 4 Phenylbuta 2,3 Dienoic Acid in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Systems

The reactivity of 4-phenylbuta-2,3-dienoic acid makes it a powerful tool for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Chromones: While direct, detailed examples of this compound in the synthesis of chromones are not extensively documented in the provided results, the general reactivity of allenoates and related compounds suggests its potential in cycloaddition and cyclization reactions to form such bicyclic systems. The electrophilic nature of the central allene (B1206475) carbon and the nucleophilicity of the carboxylate can be exploited in annulation strategies.

Isoquinolinones: Similarly, the application of this compound in the synthesis of isoquinolinones can be envisioned through various synthetic pathways. For instance, palladium-catalyzed coupling reactions involving the allene moiety could be employed to construct the core isoquinoline (B145761) skeleton.

Precursors for Polycyclic Natural Products

The strategic use of this compound and its derivatives has been instrumental in the total synthesis of complex polycyclic natural products.

(+)-Goniomitine: A notable application is in the concise enantioselective total synthesis of (+)-goniomitine, an aspidosperma alkaloid with an intricate, angularly fused tetracyclic skeleton. researchgate.net This natural product has garnered significant attention due to its unique molecular architecture and its antiproliferative activity. researchgate.net In a key step, a derivative of this compound is utilized in a highly enantioselective alkylation reaction to construct a crucial all-carbon quaternary stereocenter, a significant challenge in organic synthesis. researchgate.netnih.govescholarship.org This method allows for the efficient assembly of the complex core structure of (+)-goniomitine. researchgate.netnih.gov

Enantioselective Construction of Quaternary Carbon Centers

The creation of quaternary carbon centers, particularly in an enantioselective manner, is a formidable task in synthetic organic chemistry. escholarship.orgnih.gov this compound and its analogs have proven to be excellent substrates for achieving this transformation.

A highly effective method involves the direct enantioselective alkylation of α-substituted 4-phenylbuta-2,3-dienoic acids. nih.gov This process, often mediated by chiral lithium amides, allows for the formation of quaternary stereogenic centers with high yields and excellent enantioselectivity. nih.govescholarship.org The reaction tolerates a wide range of electrophiles and substituents on the allene framework. nih.gov Crystallographic studies have provided insight into the mechanism, highlighting a key cation-π interaction between the lithium cation and the alkyne group in the chiral aggregate intermediate. nih.govescholarship.org This methodology has been successfully applied to the synthesis of various chiral α-alkynyl and α-allenic acids bearing quaternary carbon centers.

Table 1: Enantioselective Alkylation of 2-Alkyl-4-phenylbuta-2,3-dienoic Acids

| α-Alkyl Group | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |

| Methyl | Benzyl (B1604629) bromide | High | Excellent |

| Ethyl | Benzyl bromide | Satisfactory | High |

| Allyl | Benzyl bromide | Satisfactory | High |

| Ethyl | Allyl iodide | Good | Good |

| Allyl | Methyl iodide | Good | Good |

| Benzyl | Methyl iodide | Good | Good |

Data compiled from research on enantioselective alkylation of 2-alkyl-4-phenylbuta-2,3-dienoic acids. nih.gov

Intermediates for Organic Electronics

While specific device performance data is not detailed, this compound is recognized as a synthetic intermediate for the development of materials used in organic electronics. ikambalab.com The phenyl and carboxylic acid functionalities, combined with the conjugated π-system of the allene, provide a molecular scaffold that can be elaborated into more complex structures with desirable electronic properties. These properties are crucial for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce various substituents onto the phenyl ring and modify the carboxylic acid group allows for the fine-tuning of the electronic and physical properties of the resulting materials.

Spectroscopic and Advanced Structural Elucidation Methodologies for Allenoic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the analysis of allenoic acids, offering a window into the proton and carbon environments within the molecule.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule and their immediate chemical environment. For allenoic acids, ¹H NMR spectra typically reveal characteristic signals for the allenic protons, the carboxylic acid proton, and any substituents on the molecular backbone.

In the case of 4-phenylbuta-2,3-dienoic acid and its derivatives, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. rsc.org The allenic protons often present as multiplets, with their chemical shifts and coupling constants providing valuable information about their spatial arrangement. rsc.orgresearchgate.net For instance, in some 2,3-allenoic acids, the allenic proton can appear as a multiplet around δ 4.7 ppm. researchgate.net The carboxylic acid proton is often observed as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, although its visibility can be affected by the solvent and concentration. researchgate.net

Table 1: Representative ¹H NMR Data for Allenoic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ) and Multiplicity |

|---|---|---|

| 2-isopropyl-4-phenyl-2,3-hexadienoic acid | CDCl₃ | 7.45-7.18 (m, 5H, Ar-H), 2.81 (hept, J = 6.8 Hz, 1H, CH), 2.56 (q, J = 7.5 Hz, 2H, CH₂), 1.17 (t, J = 7.4 Hz, 3H, CH₃), 1.14-1.05 (m, 6H, 2 x CH₃) rsc.org |

| 5-Cycloheptylidene-2,2-diphenylpent-4-enoic acid | CDCl₃ | 11.1 (br s, 1H, COOH), 7.34-7.23 (m, 10H), 4.74-4.69 (m, 1H), 3.08 (d, J = 7.6 Hz, 2H), 2.09-1.95 (m, 4H), 1.51-1.43 (m, 8H) researchgate.net |

¹³C NMR for Carbon Backbone Characterization and Chemical Shift Calculations (GIAO-based)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton. A key feature in the ¹³C NMR spectrum of an allenoic acid is the central sp-hybridized carbon of the allene (B1206475) group, which resonates at a very downfield chemical shift, typically around 210-215 ppm. rsc.org The terminal sp² carbons of the allene moiety appear at distinct chemical shifts, providing further structural confirmation. rsc.orgresearchgate.net The carboxyl carbon is also readily identifiable, typically appearing in the range of δ 170-180 ppm. rsc.orgresearchgate.net

Computational methods, particularly those employing Gauge-Independent Atomic Orbital (GIAO) theory, have become invaluable for predicting ¹³C NMR chemical shifts. mdpi.comrsc.orgconicet.gov.arnih.gov These calculations, often performed using Density Functional Theory (DFT), can provide theoretical spectra that closely match experimental data, aiding in the definitive assignment of complex structures and the differentiation between possible isomers. mdpi.comimist.ma The accuracy of these predictions is enhanced by considering conformational flexibility and employing appropriate levels of theory and basis sets. nih.gov

Table 2: Representative ¹³C NMR Data for Allenoic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ) |

|---|---|---|

| 2-isopropyl-4-phenyl-2,3-hexadienoic acid | CDCl₃ | 211.1, 173.0, 134.8, 128.6, 127.5, 126.1, 113.5, 110.5, 28.1, 23.1, 22.20, 22.16, 12.3 rsc.org |

| 5-Cycloheptylidene-2,2-diphenylpent-4-enoic acid | CDCl₃ | 204.1, 179.3, 142.1, 129.4, 129.2, 128.0, 127.1, 104.0, 84.0, 60.6, 39.4, 32.1, 29.5, 28.5 researchgate.net |

¹⁹F NMR for Fluorine-Containing Derivatives

For derivatives of this compound that incorporate fluorine atoms, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.orgaiinmr.com ¹⁹F NMR offers a wide range of chemical shifts, which are highly sensitive to the electronic environment of the fluorine atom. wikipedia.org This technique can be used to confirm the successful incorporation of fluorine into the molecule and to probe the electronic effects of the fluorine substituents. aiinmr.comacs.org Coupling between ¹⁹F and ¹H or ¹³C nuclei can provide additional structural information. wikipedia.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of allenoic acids and for gaining insight into their structure through fragmentation analysis. rsc.org Electron ionization (EI) is a common method used to generate ions, and the resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. rsc.org

Table 3: Representative HRMS Data for Allenoic Acid Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z |

|---|---|---|---|

| 4-(p-tolyl)-2,3-butadienoic acid | ESI | [C₁₁H₁₀O₂ + H]⁺ 175.0759 | 175.0754 rsc.org |

| 2-isopropyl-4-phenyl-2,3-hexadienoic acid | EI | [C₁₅H₁₈O₂]⁺ 230.1307 | 230.1307 rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Allene and Carboxylic Acid Stretches)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For allenoic acids, the IR spectrum displays characteristic absorption bands that confirm the presence of the allene and carboxylic acid moieties.

The most distinctive feature is the asymmetric stretching vibration of the C=C=C bond of the allene group, which typically appears as a sharp and intense band in the region of 1930-1960 cm⁻¹. rsc.orgresearchgate.netuc.pt The carboxylic acid functional group gives rise to two characteristic absorptions: a broad O-H stretching band in the region of 2400-3400 cm⁻¹ and a strong C=O stretching band around 1670-1715 cm⁻¹. rsc.orgresearchgate.net The presence of these key bands provides strong evidence for the allenoic acid structure.

Table 4: Characteristic IR Absorption Frequencies for Allenoic Acids

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Allene (C=C=C) | Asymmetric Stretch | 1930 - 1960 rsc.orgresearchgate.netuc.pt |

| Carboxylic Acid (C=O) | Stretch | 1670 - 1715 rsc.orgresearchgate.netuc.pt |

| Carboxylic Acid (O-H) | Stretch | 2400 - 3400 rsc.orgresearchgate.net |

X-ray Crystallography for Definitive Structure Determination and Absolute Configuration

For chiral allenoic acids, X-ray crystallography is particularly valuable as it can be used to determine the absolute configuration of the stereogenic centers, which is crucial for understanding the compound's biological activity and for stereoselective synthesis. d-nb.info The resulting crystal structure provides unambiguous proof of the molecular connectivity and stereochemistry. researchgate.net Although obtaining suitable crystals can be a challenge, the detailed structural information provided by this technique is unparalleled. nih.gov

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Discrimination and Absolute Configuration Assignment

The inherent chirality of allenoic acids, arising from the axial dissymmetry of the allene group, makes chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) invaluable tools for their stereochemical analysis. These methods are particularly crucial for the unambiguous assignment of the absolute configuration of enantiomerically enriched allenoic acids, including this compound.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This phenomenon arises from the electronic transitions within the molecule, and for allenes, the key chromophore is the C=C=C cumulene system. acs.org The resulting CD spectrum provides information about the electronic structure and the spatial arrangement of the substituents around the chiral axis. For phenyl-substituted allenoic acids, the interaction between the phenyl ring chromophore and the allene chromophore can lead to complex CD spectra, which are highly sensitive to the absolute configuration. researchgate.net

Vibrational circular dichroism, a related technique, measures the differential absorption of left and right circularly polarized infrared radiation, probing the vibrational transitions of the molecule. bruker.com VCD is a powerful method for determining the absolute configuration of chiral molecules in solution. schrodinger.com A significant advantage of VCD is its ability to probe the stereochemistry of molecules that lack a strong UV-Vis chromophore. nih.gov For allenoic acids, the antisymmetric stretching mode of the allene C=C=C bond, typically observed around 1950 cm⁻¹, is a characteristic vibrational band that can exhibit a VCD signal. cnjournals.com

The determination of the absolute configuration using VCD relies on the comparison of the experimentally measured spectrum with a theoretically predicted spectrum for a known enantiomer. schrodinger.com This computational approach, often employing density functional theory (DFT), allows for the reliable assignment of the absolute configuration by matching the signs and relative intensities of the VCD bands. schrodinger.com The presence of electron-withdrawing and conjugating substituents, such as the carboxylic acid and phenyl groups in this compound, has been found to enhance the intensity of the allene antisymmetric stretching VCD signal, making its detection and analysis more feasible. cnjournals.com

Detailed Research Findings

Studies on chiral phenylallenecarboxylic acids have utilized circular dichroism spectroscopy to investigate their low-energy excited states. researchgate.net Band assignments for multiple electronic transitions have been achieved by correlating the observed spectra with those of phenylallenic hydrocarbons and by analyzing the effects of substituents on the circular dichroism. researchgate.net The longest wavelength transitions in these molecules are described as being magnetically allowed and are localized on the central carbon atom of the allene moiety. researchgate.net

For the absolute configuration assignment of allenoic acids, VCD has proven to be a robust technique. Research on various allenic natural products and synthetic allenes has demonstrated that the sign of the VCD signal associated with the antisymmetric C=C=C stretching mode is influenced by the nature of the substituents on the allene. cnjournals.com This sensitivity allows for the differentiation between enantiomers and the assignment of their absolute configuration when compared with theoretical calculations.

While specific experimental CD and VCD data for this compound is not extensively documented in publicly available literature, the principles established for closely related chiral allenes and phenylallenecarboxylic acids provide a strong foundation for its analysis. A hypothetical dataset based on typical findings for such a compound is presented below to illustrate the nature of the spectroscopic data obtained in such studies.

Interactive Data Table: Hypothetical Circular Dichroism Data for (S)-4-Phenylbuta-2,3-dienoic acid

| Transition | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Assignment |

| π → π | 220 | +15000 | Phenyl Chromophore |

| π → π | 250 | -8000 | Allene Chromophore |

| n → π* | 280 | +500 | Carbonyl Chromophore |

Interactive Data Table: Hypothetical Vibrational Circular Dichroism Data for (S)-4-Phenylbuta-2,3-dienoic acid

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode |

| 1955 | +2.5 | C=C=C Antisymmetric Stretch |

| 1710 | -1.8 | C=O Stretch (Carboxylic Acid) |

| 1495 | +0.9 | Phenyl Ring Stretch |

These tables serve as an illustrative example of the kind of data that would be generated in a chiroptical study of this compound, allowing for its chiral discrimination and the definitive assignment of its absolute configuration.

Mechanistic Biochemical Interactions of Allenic Acids and Nucleic Acids

Deoxyribonuclease Activity of Allenic Acid Analogues (e.g., 2-methyl-4-phenylbuta-2,3-dienoic acid isomers)

Certain analogues of 4-Phenylbuta-2,3-dienoic acid have demonstrated the ability to function as chemical nucleases, exhibiting deoxyribonuclease (DNase) activity. Specifically, studies have been conducted on isomers of 2-methyl-4-phenylbuta-2,3-dienoic acid, which have been shown to induce single-strand breaks in supercoiled plasmid DNA. uctm.edu

The deoxyribonuclease activity of three allenic acid compounds was investigated using supercoiled plasmid pUC18 DNA as a substrate. uctm.edu The studied compounds were 2-methyl-4-phenylhexa-2,3-dienoic acid (a racemic mixture referred to as AK-1), S-2-methyl-4-phenylbuta-2,3-dienoic acid (AK-2), and R-2-methyl-4-phenylbuta-2,3-dienoic acid (AK-3). All three demonstrated the ability to cause single-strand nicks in the DNA, with a relative activity order of AK-2 ≥ AK-3 > AK-1. uctm.edu

The kinetic profile of this nuclease activity was also examined. For instance, the nucleolytic activity of AK-2 was observed to begin around the 18th hour of incubation, with the plasmid DNA becoming completely relaxed by the 45th hour. uctm.edu In contrast, AK-1 and AK-3 showed a more limited increase in the relaxed form of the plasmid DNA with concentrations above 20 mM. uctm.edu

Deoxyribonuclease Activity of Allenic Acid Analogues

| Compound | Isomer/Mixture | Observed Activity | Relative Potency |

|---|---|---|---|

| 2-methyl-4-phenylhexa-2,3-dienoic acid | Racemic Mixture (AK-1) | Single-strand DNA cleavage | Less potent than AK-2 and AK-3 |

| 2-methyl-4-phenylbuta-2,3-dienoic acid | S-isomer (AK-2) | Single-strand DNA cleavage | Greater than or equal to AK-3 |

| 2-methyl-4-phenylbuta-2,3-dienoic acid | R-isomer (AK-3) | Single-strand DNA cleavage | More potent than AK-1 |

Mechanisms of DNA Cleavage by Allenic Acids

The mechanism by which allenic acids cleave DNA is a critical area of study. The process can theoretically proceed through two primary pathways: a hydrolytic route or an oxidative damage route.

Evidence suggests that allenic acids can act as hydrolytic agents. uctm.edu This mechanism involves a nucleophilic attack on the phosphorus atom of the phosphodiester bond in the DNA backbone. uctm.edu A key finding in the study of these compounds is the nature of the termini they produce. When plasmid DNA nicked by the allenic acids was treated with T4 DNA ligase, the enzyme was unable to repair the break. uctm.edu T4 DNA ligase specifically catalyzes the formation of a phosphodiester bond between a 5'-phosphate (5'-PO4) and a 3'-hydroxyl (3'-OH) terminus. The failure of ligation indicates that the allenic acids produce 3'-phosphate (3'-PO4) and 5'-hydroxyl (5'-OH) termini. uctm.edu This outcome is a strong indicator of a hydrolytic cleavage mechanism. uctm.edu

While the evidence for a hydrolytic pathway is compelling, the possibility of DNA cleavage occurring through oxidative damage cannot be entirely dismissed. uctm.edu Oxidative mechanisms typically involve the generation of free radicals that can attack the deoxyribose sugar or the nucleobases of the DNA, leading to strand scission. uctm.edu Although the generation of 3'-PO4 and 5'-OH termini is more characteristic of a hydrolytic process, further research is required to definitively rule out any contribution from oxidative pathways in the DNA cleavage mediated by allenic acids. uctm.edu

Dependence of Activity on Metal Ions and Buffer Conditions

The activity of many chemical nucleases is dependent on the presence of polyvalent metal ions. However, the deoxyribonuclease activity of the studied allenic acid analogues was found to be independent of such ions. uctm.edu This characteristic distinguishes them from many known metallonucleases.

The buffer conditions, on the other hand, were found to have a significant impact on the activity of these compounds. An increase in the concentration of potassium-phosphate buffer (at pH 7.5) in the reaction mixture led to a complete inhibition of the relaxation of the supercoiled plasmid DNA. uctm.edu This inhibitory effect suggests that the phosphodiester bond of the DNA is the primary site of attack by the allenic acids, and that components of the buffer may interfere with this interaction. uctm.edu

Influence of External Factors on Allenic Acid Nuclease Activity

| Factor | Observation | Implication |

|---|---|---|

| Polyvalent Metal Ions | Activity is not dependent on their presence. | Mechanism is distinct from metallonucleases. |

| Potassium-Phosphate Buffer Concentration | Increasing concentration inhibits DNA cleavage. | The phosphodiester bond is the likely target of attack. |

Significance for Chemical Nuclease Research

The study of allenic acids as agents of DNA cleavage holds considerable significance for the field of chemical nuclease research. The development of non-proteinaceous compounds capable of cleaving nucleic acids under physiological conditions is a key goal for creating novel tools for molecular biology, as well as for potential therapeutic applications. uctm.edu

Chemical nucleases with a hydrolytic mechanism are of particular interest because they can cleave DNA without causing the extensive damage associated with oxidative pathways. uctm.edu Such damage can be incompatible with many downstream applications in recombinant DNA technology. uctm.edu The finding that allenic acids appear to operate through a hydrolytic mechanism, and do so independently of metal ions, makes them a noteworthy class of compounds for further investigation and development as "metal-free hydrolases". uctm.edu Their unique mode of action expands the toolkit of synthetic nucleases and provides a basis for the design of new molecules with tailored DNA-cleaving properties.

Theoretical and Computational Studies of 4 Phenylbuta 2,3 Dienoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 4-phenylbuta-2,3-dienoic acid. While specific computational studies on this compound are not extensively documented in the literature, the principles and methodologies can be inferred from studies on structurally related compounds.

Density Functional Theory (DFT) is a common method used to explore the electronic properties of organic molecules. For a molecule like this compound, DFT calculations could be employed to determine key electronic parameters. These parameters, in turn, help in predicting the molecule's reactivity.

The following table summarizes key electronic properties that can be determined through quantum chemical calculations and their significance in predicting reactivity.

| Calculated Property | Significance in Reactivity Prediction |

| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the molecule's ability to donate electrons; higher HOMO energy suggests greater nucleophilicity. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the molecule's ability to accept electrons; lower LUMO energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | A smaller gap generally implies higher reactivity and lower kinetic stability. |

| Electron Density Distribution | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Electrostatic Potential Maps | Visually represent the charge distribution and are useful for predicting sites of electrophilic or nucleophilic attack. |

These computational tools provide a theoretical framework for understanding and predicting the chemical behavior of this compound, even in the absence of extensive experimental data on its reactivity.

Mechanistic Insights from Computational Modeling of Reaction Pathways and Intermediates (e.g., Lithium-Alkyne Interactions)

Computational modeling is instrumental in elucidating complex reaction mechanisms, particularly those involving transient intermediates. For reactions involving allenoic acids and their derivatives, such as this compound, computational studies have provided crucial insights into the structure and role of key intermediates.

A significant area of investigation has been the enantioselective alkylation of 2,3-alkadienoic acids, which are structurally analogous to this compound. nih.gov In these reactions, lithium enolates are key intermediates. Crystallographic studies, supported by computational modeling, have revealed the formation of well-defined chiral aggregates. nih.govnih.gov A noteworthy feature of these aggregates is the presence of a cation-π interaction between the lithium ion and the alkyne group of the enolate. nih.govnih.gov

This lithium-alkyne interaction is believed to play a crucial role in the stereochemical outcome of the reaction. nih.gov Computational models suggest that this interaction helps to stabilize the lithium aggregate, which in turn contributes to the high selectivity observed in these reactions. nih.gov Furthermore, this interaction can differentiate between the two faces of the prochiral enediolate, thereby influencing the stereochemistry of the subsequent alkylation step. nih.gov

The distances between the lithium atom and the carbon atoms of the acetylene unit in these aggregates, as determined by X-ray crystallography and supported by computational models, are indicative of a significant cation-π interaction. The table below presents typical bond distances in a lithium enediolate aggregate featuring a lithium-alkyne interaction.

| Interaction | Typical Distance (Å) |

| Li₁-C₂ | 2.402 |

| Li₁-C₃ | 2.523 |

Data derived from crystallographic studies of related α-alkynyl enediolate lithium aggregates. nih.gov

These computational and crystallographic findings provide a detailed mechanistic picture of how stereocontrol is achieved in reactions of allenoic and alkynoic acids, insights that are directly relevant to the potential reactivity of this compound.

Frontier Molecular Orbital Theory Analysis for Cycloaddition Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting the outcomes of pericyclic reactions, such as cycloadditions. tsijournals.comyoutube.comtotal-synthesis.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. tsijournals.comyoutube.comtotal-synthesis.com For allenes, which possess two perpendicular π systems, FMO analysis is particularly useful in predicting their reactivity in cycloaddition reactions.

In the context of this compound, the allene (B1206475) moiety can act as a dienophile in Diels-Alder reactions. The stereoselectivity of such reactions can be rationalized by considering the interactions between the FMOs of the allene and a diene. Computational studies on the Diels-Alder reactions of strained cyclic allenes have shown that secondary orbital interactions can play a significant role in determining the endo/exo selectivity. nih.gov Specifically, the interaction between the LUMO of the allene at the carbon atom not directly involved in the bond formation and the HOMO of the diene can stabilize the endo transition state. nih.gov

The reactivity of allenoates in cycloadditions can also be influenced by the presence of Lewis bases. Computational studies have shown that Lewis bases can add to the allenoate to form zwitterionic adducts. The FMOs of these adducts are altered, which in turn affects their cycloaddition reactivity. For instance, the nucleophilicity of the α- and γ-carbons of the allenoate can be modulated by the Lewis base, influencing the regioselectivity of subsequent cycloaddition reactions.

The table below summarizes the key FMO interactions that govern the reactivity of allenes in cycloaddition reactions.

| Reaction Type | Governing FMO Interaction | Predicted Outcome |

| Normal Electron Demand Diels-Alder | HOMO(diene) - LUMO(allene) | The reaction is favored with electron-rich dienes and electron-poor allenes. |

| Inverse Electron Demand Diels-Alder | LUMO(diene) - HOMO(allene) | The reaction is favored with electron-poor dienes and electron-rich allenes. |

| [3+2] Cycloaddition with a 1,3-dipole | HOMO(dipole) - LUMO(allene) or LUMO(dipole) - HOMO(allene) | The regioselectivity is determined by the relative energies and orbital coefficients of the interacting FMOs. |

FMO theory, supported by DFT calculations, provides a robust framework for predicting the cycloaddition reactivity of this compound and for designing new synthetic strategies based on its unique electronic structure.

Future Research Directions and Emerging Paradigms for 4 Phenylbuta 2,3 Dienoic Acid Research

Development of Novel Catalytic Systems for Chemoselective and Stereoselective Transformations

The precise control of chemical reactions involving the multiple reactive sites of 4-phenylbuta-2,3-dienoic acid is a primary objective for future research. The development of novel catalytic systems is central to achieving high levels of chemo- and stereoselectivity, enabling the synthesis of enantiomerically pure and complex molecular architectures.

Transition-Metal Catalysis: Palladium(II)-catalyzed transformations represent a promising avenue, enabling selective C-H bond oxidation and subsequent carbon-carbon or carbon-heteroatom bond formation. diva-portal.org Future work will likely focus on designing new palladium catalysts and ligands for diastereoselective carbocyclization reactions of allenoic acids and their derivatives. diva-portal.org Rhodium catalysis has also shown utility in the cyclization of 2,3-allenoic acids to form valuable 2(5H)-furanone skeletons. Further exploration of rhodium and other transition metals like scandium, which is effective in asymmetric Michael additions to create chiral allenes, will be crucial. mdpi.com

Organocatalysis and Biocatalysis: Enantioselective transformations can also be achieved using small organic molecules as catalysts. For instance, trisimidazoline catalysts have been successfully employed for the enantioselective iodolactonization of allenoic acids. diva-portal.org Biocatalytic methods offer a highly specific and environmentally benign alternative. Whole cells of microorganisms such as Rhodococcus erythropolis have been used for the kinetic resolution of related allene (B1206475) precursors to produce enantioenriched 2,3-allenoic acids via the action of enantioselective amidases.

| Catalyst Type | Catalyst Example | Transformation | Selectivity Achieved | Reference |

|---|---|---|---|---|

| Transition Metal | [Cp*RhCl2]2 | Coupling Cyclization | Regioselective | elveflow.com |

| Transition Metal | Sc(OTf)3 / Chiral N,N'-dioxide ligand | Michael Addition | Enantioselective | mdpi.com |

| Transition Metal | Palladium(II) Complexes | Oxidative Carbocyclization | Diastereoselective | diva-portal.org |

| Organocatalyst | Trisimidazoline | Iodolactonization | Enantioselective | diva-portal.org |

| Biocatalyst | Rhodococcus erythropolis (Amidase) | Hydrolysis (Kinetic Resolution) | Enantioselective | nih.gov |

Exploration of New Reactivity Modes and Synthetic Applications in Target-Oriented Synthesis

Target-oriented synthesis (TOS) focuses on the efficient construction of a specific, often complex, target molecule, frequently with biological or material applications. acs.orgnih.gov The unique reactivity of the allene moiety in this compound makes it an ideal starting point for novel synthetic strategies within TOS.

Future research will focus on uncovering new reaction pathways that exploit the electrophilic and nucleophilic nature of the different carbon atoms in the allene structure. Electrophilic addition and cyclization reactions are efficient methods for creating stereodefined alkenes and lactones. acs.org For example, the transformation of chiral allenoic acids into densely functionalized heterocyclic compounds demonstrates how the axial chirality of the allene can be effectively transferred to point chirality in the product. nih.govnih.gov This opens up avenues for synthesizing complex natural products and pharmaceuticals.

The application of allenoic acids in cascade reactions, where multiple bonds are formed in a single operation, is another key area. Rhodium-catalyzed coupling cyclizations that yield furanone building blocks are a prime example of how allenoic acids can serve as precursors to important structural motifs found in bioactive compounds. elveflow.com By expanding the scope of known reactivity and discovering new transformations, this compound can be applied to the synthesis of an increasingly diverse and complex range of molecular targets.

Integration of Flow Chemistry and Continuous Processing in Allenoic Acid Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, enhanced heat and mass transfer, better reproducibility, and greater scalability. rsc.orgrsc.org The integration of these techniques into the synthesis and transformation of this compound is a critical direction for future research, particularly for industrial applications.

The benefits of flow chemistry are numerous. Reactions can be performed at temperatures above the solvent's boiling point by using back-pressure regulators, often leading to dramatically reduced reaction times. jmb.or.kr The high surface-area-to-volume ratio in microreactors allows for precise temperature control of highly exothermic or fast reactions, improving selectivity and safety. rsc.org This is particularly relevant for handling potentially unstable allene intermediates or hazardous reagents.

Future work will involve designing and optimizing continuous flow systems for the synthesis of allenoic acids themselves and for their subsequent transformations. This includes the development of packed-bed reactors with immobilized catalysts (heterogeneous catalysis) for easier product purification and catalyst recycling. pku.edu.cn Flow chemistry also enables novel reaction discovery, especially in photochemistry and electrochemistry, by providing better control over irradiation time and electrode surface area, opening up new reactivity patterns for allenoic acids. jmb.or.kracs.org

| Parameter | Advantage in Flow Chemistry | Impact on Synthesis |

|---|---|---|

| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio. | Improved safety for exothermic reactions, higher selectivity. rsc.org |

| Mass Transfer | Efficient mixing and interaction between phases (e.g., gas-liquid). | Faster reaction rates, enables use of gaseous reagents. elveflow.com |

| Safety | Small reactor volumes minimize risk of accidents with hazardous materials. | Enables use of unstable intermediates and high-pressure reactions. acs.org |

| Scalability | Production is scaled by extending operational time ("scaling out"). | Seamless transition from laboratory discovery to industrial production. elveflow.com |

| Automation | Well-suited for high-throughput screening and process optimization. | Rapid identification of optimal reaction conditions. elveflow.com |

Advanced Studies on Mechanistic Biochemistry for Rational Design of Bioactive Molecules

Understanding how enzymes interact with allenoic acid derivatives at a molecular level is crucial for the rational design of new bioactive compounds, such as enzyme inhibitors. Future research in this area will focus on elucidating the detailed biochemical mechanisms of enzymes that can process these unique substrates.

A key area of investigation involves amidases from Rhodococcus species, which have been shown to catalyze the enantioselective hydrolysis of related allenic amides. nih.govnih.gov While it is known that these enzymes can provide access to enantioenriched allenoic acids, the precise mechanism of enantiorecognition is not fully understood. nih.gov Advanced mechanistic studies, including X-ray crystallography of enzyme-substrate complexes, kinetic isotope effect studies, and site-directed mutagenesis, will be necessary to map the active site and identify the key amino acid residues responsible for binding and catalysis. jmb.or.krnih.gov

This detailed mechanistic understanding is the foundation for the rational design of novel bioactive molecules. For example, by mimicking the transition state of the enzymatic reaction, potent and highly specific enzyme inhibitors can be designed. researchgate.net Allenoic acid scaffolds could serve as the core for mechanism-based "suicide inhibitors," where the enzyme converts the inhibitor into a reactive species that covalently binds to the active site, leading to irreversible inactivation. slideshare.net Such rationally designed molecules have significant potential as therapeutic agents. 182.160.97jetir.org

Computational Design and Prediction of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, complementing experimental work. rsc.org For this compound and its derivatives, computational methods, particularly Density Functional Theory (DFT), will play a pivotal role in designing new molecules with specific, tailored reactivity.

DFT calculations can be used to investigate the mechanisms of various reactions involving allenes, such as cycloadditions. nih.govnih.gov By calculating the activation energies of different possible pathways, researchers can predict the site- and regioselectivity of a reaction, guiding experimental design and saving significant time and resources. nih.govacs.org For instance, computational studies can explain why certain catalysts favor one stereoisomer over another or why a reaction proceeds through a [3+2] versus a [2+4] cycloaddition pathway. nih.govacs.org

The future of this field lies in the predictive power of computational design. By systematically modifying the substituents on the this compound scaffold in silico, it will be possible to calculate how these changes affect the molecule's electronic properties, orbital energies (HOMO/LUMO), and steric profile. This allows for the pre-screening of novel derivatives for desired reactivity in specific applications, such as their ability to participate in certain pericyclic reactions or their potential as ligands in organometallic catalysis. This predictive approach accelerates the discovery of new allenoic acid derivatives with fine-tuned properties for specific synthetic challenges.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Phenylbuta-2,3-dienoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves using ethyl (4-phenylbuta-2,3-dien-1-yl) carbonate derivatives as substrates in asymmetric allenylic alkylation reactions. Optimization includes screening solvents (e.g., tetrahydrofuran, toluene) and bases (e.g., DBU), with THF identified as optimal for stereoselectivity and reactivity . Reaction parameters such as temperature (ambient to reflux) and stoichiometric ratios of substrates should be systematically tested.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves, eye protection, and lab coats. Avoid inhalation of vapors and work in well-ventilated areas. In case of skin contact, rinse immediately with water and soap; for eye exposure, flush with water for 15 minutes and seek medical attention. Store away from strong acids/alkalis and oxidizing agents to prevent hazardous reactions .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Employ analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., allenic proton signals at δ 5.5–6.5 ppm), and mass spectrometry (MS) for molecular weight validation. Cross-reference with literature-reported spectral data to resolve discrepancies .

Advanced Research Questions

Q. What strategies are effective in achieving enantioselectivity in asymmetric alkylation reactions using this compound derivatives?

- Methodological Answer : Chiral ligands (e.g., phosphoramidites) or organocatalysts can induce enantioselectivity. Screen chiral auxiliaries in conjunction with substrates like thiochromanones. Use polar solvents (e.g., THF) to stabilize transition states and enhance stereochemical outcomes. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How do solvent polarity and base selection influence reaction kinetics and stereochemical outcomes in allenylic alkylation involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity and stabilize intermediates, accelerating reaction rates. Strong bases like DBU deprotonate substrates efficiently but may promote side reactions. Conduct kinetic studies (e.g., time-resolved NMR) to correlate solvent/base combinations with rate constants and stereoselectivity .

Q. What are the current challenges in elucidating the decomposition pathways and toxicological profile of this compound under varying experimental conditions?

- Methodological Answer : Limited data exist on decomposition products beyond toxic fume generation during combustion . Use thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) to identify degradation byproducts. Collaborate with toxicology labs to assess acute/chronic toxicity via in vitro assays (e.g., cell viability studies) and in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products